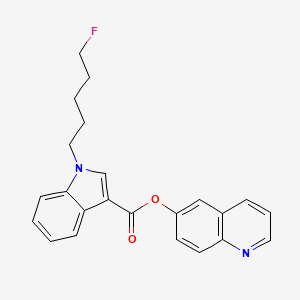
quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C23H21FN2O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate, commonly referred to as 5F-PB-22, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a larger class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
The molecular formula for 5F-PB-22 is C23H21FN2O2, with a molar mass of approximately 376.43 g/mol. The compound features a quinoline moiety and a pentyl chain substituted with fluorine, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O2 |
| Molar Mass | 376.43 g/mol |
| CAS Number | 1411742-41-7 |
| IUPAC Name | This compound |
5F-PB-22 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it binds with high affinity to these receptors, exhibiting binding affinities of approximately 0.468 nM for CB1 and 0.633 nM for CB2 receptors . This binding leads to various physiological and psychological effects similar to those observed with THC.
Neuropharmacological Studies
Studies have shown that 5F-PB-22 can influence neuronal activity and neuroplasticity. For example, a study published in Molecules assessed the neurotoxic potential of synthetic cannabinoids including 5F-PB-22. It was found that exposure to this compound enhanced neurodifferentiation in neuronal cultures, indicating potential implications for neurodevelopmental processes .
Toxicological Profile
The toxicological profile of 5F-PB-22 reveals concerns regarding its safety. Studies indicate that synthetic cannabinoids can lead to increased heart rate, agitation, and even psychosis in some users. The lack of comprehensive clinical studies raises questions about long-term effects and potential for abuse.
Regulatory Status
Due to its potent activity and associated risks, 5F-PB-22 has been classified as a Schedule I controlled substance in several jurisdictions, including the United States and the United Kingdom . This classification reflects the concerns over its potential for abuse and lack of accepted medical use.
属性
分子式 |
C23H21FN2O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
quinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2 |
InChI 键 |
OGDLFTUKGSPKPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















